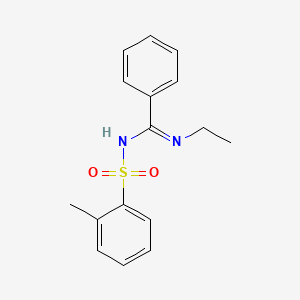

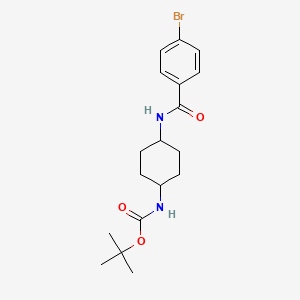

![molecular formula C26H29F3N4O5 B2520500 草酸2-(4-((5,6-二甲基-1H-苯并[d]咪唑-1-基)甲基)哌啶-1-基)-N-(2-(三氟甲基)苯基)乙酰胺 CAS No. 1351595-42-0](/img/structure/B2520500.png)

草酸2-(4-((5,6-二甲基-1H-苯并[d]咪唑-1-基)甲基)哌啶-1-基)-N-(2-(三氟甲基)苯基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

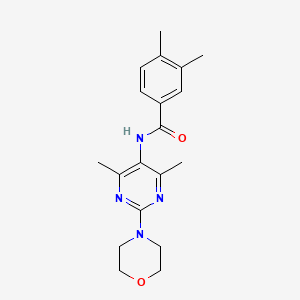

The compound "2-(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-N-(2-(trifluoromethyl)phenyl)acetamide oxalate" is a complex molecule that appears to be designed for biological activity, potentially as a ligand for receptor binding based on the presence of a piperidine and imidazole moiety. The structure suggests it could be involved in receptor antagonism or enzyme inhibition, as these features are common in pharmacologically active compounds.

Synthesis Analysis

The synthesis of related piperidine-containing compounds has been described in the literature. For instance, the synthesis of 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate and its oxyl radical counterpart has been reported, demonstrating the utility of piperidine derivatives in oxidative reactions . Additionally, the development of 1-(4-(phenoxymethyl)benzyl)piperidines as nonimidazole histamine H3 receptor antagonists shows the relevance of piperidine and benzyl moieties in medicinal chemistry . These syntheses often involve multiple steps, including the use of reagents like benzenesulfonyl chloride and aminopiperidine, and conditions such as dynamic pH control in aqueous media .

Molecular Structure Analysis

The molecular structure of the compound likely includes a benzimidazole group attached to a piperidine ring, which is a common feature in compounds with biological activity. The synthesis and structural analysis of related compounds, such as pyrimido[1,2-a]benzimidazoles, provide insights into the stability and reactivity of such moieties . X-ray analysis can confirm the structure of these complex molecules .

Chemical Reactions Analysis

The compound's reactivity can be inferred from related structures. Piperidine derivatives are known to participate in various chemical reactions, including oxidation and substitution reactions . The presence of an acetamide group suggests potential for further substitution reactions, as seen in the synthesis of N-substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "2-(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-N-(2-(trifluoromethyl)phenyl)acetamide oxalate" are not detailed in the provided papers, related compounds can offer some insights. Piperidine derivatives often exhibit significant biological activity, and their physical properties such as solubility and melting points can be tailored through functional group modifications . The presence of a trifluoromethyl group suggests increased lipophilicity, which could affect the compound's bioavailability and distribution .

科学研究应用

抗菌应用

具有类似结构的化合物已被评估其对一系列致病细菌和真菌的抗菌特性。例如,哌啶和苯并咪唑的衍生物已显示出对念珠菌属的有效性,苯并噻唑环上的某些取代基增强了抗念珠菌活性。这表明在开发针对真菌感染的抗菌剂方面具有潜在的应用 (Mokhtari & Pourabdollah, 2013).

ACAT 抑制用于治疗开发

另一个应用领域是抑制酰基辅酶 A:胆固醇 O-酰基转移酶 (ACAT),一种参与胆固醇代谢的酶。具有苯并咪唑核心的化合物显示出对 ACAT-1 的有效抑制作用,这对于治疗与 ACAT-1 过表达相关的疾病(如动脉粥样硬化)具有重要意义。这些抑制剂增强的水溶性和改善的药代动力学突出了它们的治疗潜力 (Shibuya et al., 2018).

外周苯二氮卓受体探测

结构相关的咪唑并[1,2-α]吡啶的合成促进了外周苯二氮卓受体 (PBR) 的研究,这对于理解这些受体在各种生理和病理过程中的作用非常重要。这些化合物作为 PBR 的高亲和力配体,能够使用 SPECT 成像技术进行体内研究 (Katsifis et al., 2000).

化学合成和药物开发

该化合物的结构成分也是合成具有潜在药物应用的各种衍生物的组成部分。研究表明,通过修饰哌啶和苯并咪唑核可以合成衍生物,从而产生具有多种生物活性的化合物,包括抗菌和抗癌特性。这些合成途径为开发新的治疗剂奠定了基础,通过利用化合物结构的化学多功能性 (Duran & Canbaz, 2013).

属性

IUPAC Name |

2-[4-[(5,6-dimethylbenzimidazol-1-yl)methyl]piperidin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide;oxalic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27F3N4O.C2H2O4/c1-16-11-21-22(12-17(16)2)31(15-28-21)13-18-7-9-30(10-8-18)14-23(32)29-20-6-4-3-5-19(20)24(25,26)27;3-1(4)2(5)6/h3-6,11-12,15,18H,7-10,13-14H2,1-2H3,(H,29,32);(H,3,4)(H,5,6) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYCUUZYSDVBUSS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)N(C=N2)CC3CCN(CC3)CC(=O)NC4=CC=CC=C4C(F)(F)F.C(=O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29F3N4O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

534.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-N-(2-(trifluoromethyl)phenyl)acetamide oxalate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

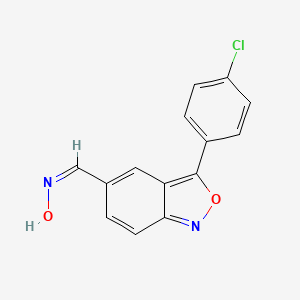

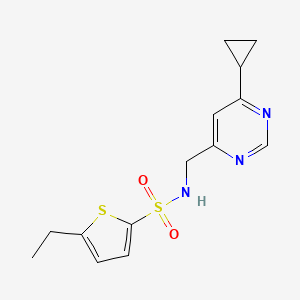

![4-((4-fluorobenzyl)thio)-1-(pyridin-3-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2520421.png)

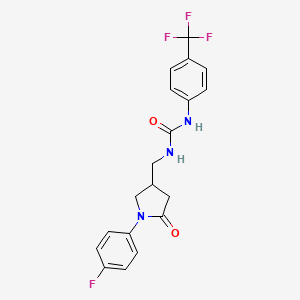

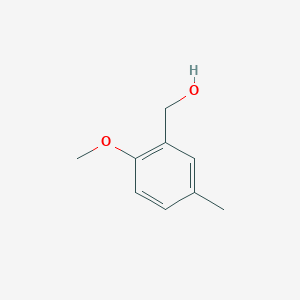

![N-[(6,6-Dimethyl-5,7-dihydro-4H-1,3-benzothiazol-2-yl)methyl]prop-2-enamide](/img/structure/B2520425.png)

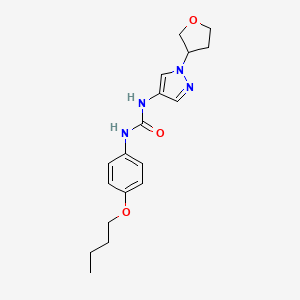

![N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B2520429.png)

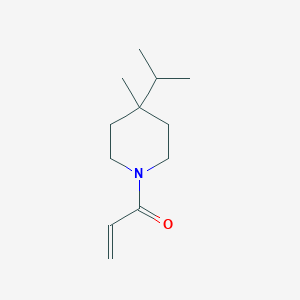

![5-[[[4-(4-Bromophenyl)-1,3-thiazol-2-yl]amino]methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2520438.png)